2-Acetyl-1-naphthyl benzoate 2-Acetyl-1-naphthyl benzoate
Brand Name: Vulcanchem
CAS No.: 63450-44-2
VCID: VC18695305
InChI: InChI=1S/C19H14O3/c1-13(20)16-12-11-14-7-5-6-10-17(14)18(16)22-19(21)15-8-3-2-4-9-15/h2-12H,1H3
SMILES:
Molecular Formula: C19H14O3
Molecular Weight: 290.3 g/mol

2-Acetyl-1-naphthyl benzoate

CAS No.: 63450-44-2

Cat. No.: VC18695305

Molecular Formula: C19H14O3

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-1-naphthyl benzoate - 63450-44-2

Specification

CAS No. 63450-44-2
Molecular Formula C19H14O3
Molecular Weight 290.3 g/mol
IUPAC Name (2-acetylnaphthalen-1-yl) benzoate
Standard InChI InChI=1S/C19H14O3/c1-13(20)16-12-11-14-7-5-6-10-17(14)18(16)22-19(21)15-8-3-2-4-9-15/h2-12H,1H3
Standard InChI Key DPEZTQNZBJBTSI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

2-Acetyl-1-naphthyl benzoate is systematically named (2-acetylnaphthalen-1-yl) benzoate, reflecting the substitution pattern on the naphthalene backbone. Its molecular formula, C₁₉H₁₄O₃, arises from the fusion of a naphthyl group (C₁₀H₇), an acetyl moiety (C₂H₃O), and a benzoyl group (C₇H₅O₂) . The compound’s IUPAC name underscores the acetyl group at position 2 and the benzoate ester at position 1 of the naphthalene ring (Figure 1).

Table 1: Key Identifiers of 2-Acetyl-1-naphthyl Benzoate

PropertyValue
CAS Number63450-44-2
Molecular Weight290.313 g/mol
Exact Mass290.094 Da
LogP (Octanol-Water)4.26
Topological Polar Surface Area43.4 Ų

Physicochemical Properties

Thermal and Physical Characteristics

The compound’s high boiling point (508.7°C) and flash point (227°C) suggest thermal stability, likely due to extended conjugation across the naphthalene and benzoyl systems . Its density of 1.217 g/cm³ aligns with aromatic esters, which typically exhibit higher densities than aliphatic analogs. The refractive index of 1.638 indicates significant electron delocalization, consistent with its polycyclic structure .

Synthesis and Manufacturing

Proposed Synthetic Routes

Although detailed protocols are absent in available literature, rational synthesis pathways can be inferred:

  • Esterification: Reacting 2-acetyl-1-naphthol with benzoyl chloride in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution.

  • Transesterification: Employing a benzoate ester (e.g., methyl benzoate) with 2-acetyl-1-naphthol under catalytic conditions.

The absence of melting point data suggests potential challenges in purification, possibly due to the compound’s high viscosity or amorphous solid state.

Industrial and Regulatory Landscape

Harmonized System (HS) Code and Trade Regulations

Classified under HS Code 2916310090 (“Other benzoic acid salts and esters”), the compound faces a 6.5% Most-Favored-Nation (MFN) tariff and 30.0% general tariff . Supervision conditions AB mandate inspection certificates for both import and export, reflecting regulatory scrutiny over benzoic acid derivatives.

Table 2: Regulatory and Economic Indicators

ParameterValue
VAT Rate17.0%
Tax Rebate Rate9.0%
MFN Tariff6.5%
General Tariff30.0%

Comparative Analysis with Structural Analogs

Functional Group Influence on Properties

Comparative evaluation with related compounds highlights the impact of substituents:

Table 3: Structural Analogs and Key Differences

CompoundMolecular FormulaDistinct Features
2-Naphthyl benzoateC₁₇H₁₂O₂Lacks acetyl group; simpler ester
1-Acetyl-2-naphtholC₁₂H₁₀O₂Acetyl present, no benzoate
BenzoylacetoneC₁₀H₁₀O₂Linear chain with benzoyl/ketone

The dual functionality of 2-acetyl-1-naphthyl benzoate confers unique reactivity, such as simultaneous participation in ester hydrolysis and ketone-related reactions, unlike its analogs .

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